molecular formula C9H17NO B078369 4-Pent-2-en-3-ylmorpholine CAS No. 13654-48-3

4-Pent-2-en-3-ylmorpholine

Cat. No.: B078369
CAS No.: 13654-48-3
M. Wt: 155.24 g/mol
InChI Key: IVDKYUOUZKYWNU-UHFFFAOYSA-N
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Description

4-Pent-2-en-3-ylmorpholine is a chemical compound featuring a morpholine ring, a six-membered structure containing both nitrogen and oxygen heteroatoms, substituted with a pent-2-en-3-yl chain. This specific architecture places it within a class of compounds known for significant versatility in pharmacological and synthetic chemistry research. While direct biological data on this precise compound is limited, its structure suggests potential research value based on well-established profiles of analogous morpholine derivatives. Morpholine-containing compounds are extensively documented in scientific literature for their broad spectrum of biological activities, serving as key scaffolds in the development of enzyme inhibitors, receptor antagonists, and antimicrobial agents. The morpholine ring is a privileged structure in medicinal chemistry, known to improve aqueous solubility for lipophilic scaffolds and influence the pharmacokinetic profile of lead compounds. Researchers investigate such morpholine derivatives for their potential as analgesics, anti-inflammatory agents, anticancer compounds, antidepressants, antimicrobials, and antiviral agents. The pentenyl side chain may confer additional reactivity or influence molecular interactions, making this compound a candidate for further structural exploration and derivatization in various research programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13654-48-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-pent-2-en-3-ylmorpholine

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3

InChI Key

IVDKYUOUZKYWNU-UHFFFAOYSA-N

SMILES

CCC(=CC)N1CCOCC1

Canonical SMILES

CCC(=CC)N1CCOCC1

Synonyms

Morpholine, 4-(1-ethyl-1-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-pent-2-en-3-ylmorpholine, two structurally analogous compounds are analyzed:

4-(2-Chloroethyl)morpholine Hydrochloride

This compound features a chloroethyl substituent at the 4-position of the morpholine ring. Key comparisons include:

  • Reactivity : The chloroethyl group enhances electrophilicity, making it a versatile alkylating agent in organic synthesis. In contrast, the pentenyl group in this compound offers sites for nucleophilic addition (e.g., epoxidation or hydrogenation) due to its double bond .
  • Applications : 4-(2-Chloroethyl)morpholine hydrochloride is commonly used in pharmaceutical intermediates (e.g., antitumor agents). The pentenyl derivative’s unsaturated chain may render it suitable for polymer chemistry or as a ligand in metal-organic frameworks (MOFs), though direct evidence is lacking.
  • Stability : The chloroethyl derivative is hygroscopic and requires anhydrous handling, whereas the pentenyl analog’s stability under ambient conditions remains underexplored.

4-Allylmorpholine

4-Allylmorpholine shares a similar unsaturated substituent (allyl group) but differs in chain length and substitution pattern:

  • Stereoelectronic Effects : The allyl group’s shorter chain and terminal double bond may result in higher electron density at the morpholine nitrogen compared to the pentenyl derivative. This could influence coordination behavior with metals or acid-base properties .
  • Synthetic Utility : 4-Allylmorpholine is employed in click chemistry and radical reactions. The pentenyl variant’s extended chain could facilitate regioselective reactions or cyclization pathways.

Data Table: Comparative Properties

Property This compound 4-(2-Chloroethyl)morpholine HCl 4-Allylmorpholine
Molecular Weight (g/mol) ~183.3 (theoretical) 184.06 141.21
Solubility Likely polar aprotic solvents Water-soluble (hydrochloride salt) Moderate in ether/THF
Melting Point Not reported 198–202°C (decomposes) -15°C (liquid)
Key Functional Group Pentenyl (C=C) Chloroethyl (Cl-CH2-CH2-) Allyl (C=C)
Applications Hypothesized: MOFs, drug precursors Pharmaceutical alkylation Click chemistry

Research Findings and Limitations

  • In contrast, 4-(2-chloroethyl)morpholine hydrochloride is synthesized via direct alkylation, as noted in patent literature .
  • Biological Activity: No peer-reviewed studies on the biological activity of this compound exist.
  • Thermal Stability : Computational studies (e.g., DFT calculations) could predict the pentenyl derivative’s stability relative to its analogs, but experimental validation is needed.

Preparation Methods

Alkylation of Morpholine with Pentenyl Halides

The direct alkylation of morpholine with 3-bromopent-2-ene represents a straightforward route to 4-pent-2-en-3-ylmorpholine. However, the synthesis of 3-bromopent-2-ene itself poses challenges due to the instability of allylic halides. Alternative precursors, such as mesylated or tosylated pentenyl alcohols, offer improved handling. For example, (S)-3-butyn-2-ol has been mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in tetrahydrofuran (THF), followed by displacement with morpholine to yield 4-(but-3-yn-2-yl)morpholine. Adapting this method, pent-2-en-3-ol could be mesylated and reacted with morpholine under similar conditions.

Reaction Conditions:

  • Mesylation: 0°C to room temperature, 1 hour, THF solvent.

  • Displacement: Reflux (66°C), 12 hours, morpholine in excess (3 equiv).

Yields for analogous reactions range from 60–75%, though steric hindrance at the pentenyl position may reduce efficiency.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of morpholine with a pentenyl bromide or iodide enables C–N bond formation. The patent EP4010329B1 describes using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand system, alongside potassium carbonate (K₂CO₃) in 1,4-dioxane at 90–95°C. Applying this to 3-bromopent-2-ene would require optimizing steric effects, as bulky allylic halides often exhibit slower reaction kinetics.

Key Parameters:

  • Catalyst: Pd₂(dba)₃ (2 mol%).

  • Ligand: XantPhos (4 mol%).

  • Base: K₂CO₃ (2 equiv).

  • Solvent: 1,4-Dioxane, 12–24 hours.

This method avoids the need for pre-functionalized alcohols but requires stringent anhydrous conditions.

Selenoxide Elimination for Alkene Formation

From Selenide Precursors

The ACS Publications synthesis of Elisabethin A demonstrates selenoxide elimination to generate alkenes. For this compound, a selenide intermediate (e.g., 4-(3-phenylselenopentyl)morpholine) can be oxidized to induce elimination. The protocol involves:

  • Conjugate Addition: Copper(I) chloride (CuCl)-mediated addition of a Grignard reagent to an α,β-unsaturated carbonyl.

  • Selenation: Treatment with phenylselenyl chloride (PhSeCl).

  • Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to trigger selenoxide elimination.

Example Protocol:

  • Starting Material: 4-(3-hydroxypropyl)morpholine.

  • Selenation: PhSeCl, Et₃N, THF, 0°C to room temperature.

  • Oxidation: mCPBA (1.5 equiv), CH₂Cl₂, reflux.

This method offers stereocontrol, favoring (E)-alkenes due to anti-periplanar elimination geometry.

Hydroamination of Alkenes

Transition-Metal-Mediated Hydroamination

Direct addition of morpholine to pent-2-ene-3-yne via hydroamination remains underexplored. However, gold(I) or rhodium(I) catalysts have been reported for similar substrates. For instance, AuCl₃/AgOTf systems facilitate anti-Markovnikov additions to terminal alkynes. Adapting this to internal alkynes like pent-2-ene-3-yne could yield the target compound, though regioselectivity may require ligand modulation.

Challenges:

  • Competing side reactions (e.g., polymerization).

  • Low yields (<30%) for internal alkynes.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Nucleophilic Substitution60–75%Simple, scalableRequires stable pentenyl precursors
Palladium Catalysis50–65%Broad substrate scopeHigh catalyst cost, anhydrous conditions
Selenoxide Elimination70–85%Stereocontrol, mild conditionsToxic selenium reagents
Hydroamination<30%Atom-economicLow efficiency for internal alkynes

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Pent-2-en-3-ylmorpholine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use reductive amination of morpholine with pent-2-en-3-one under hydrogenation conditions (e.g., H₂/Pd-C) .
  • Step 2 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare with PubChem data ).
    • Critical Considerations :
  • Avoid over-reduction of the alkene moiety by controlling hydrogen pressure and reaction time.
  • Monitor by TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).

Q. How can the stereochemical configuration of this compound be resolved experimentally?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (95:5) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra to assign absolute configuration .
    • Data Interpretation :
  • Match optical rotation ([α]ᴅ) values with literature for known enantiomers.
  • Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction progress under varying conditions (temperature, solvent polarity) using in-situ IR spectroscopy.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and electron density surfaces .
    • Contradiction Analysis :
  • If experimental results conflict with computational predictions (e.g., unexpected β-adducts), re-evaluate solvent effects or steric hindrance from the morpholine ring .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Stability Assay : Incubate compound in buffers (pH 3–9) at 25°C/40°C. Quantify degradation via LC-MS/MS over 72 hours.
  • Hydrolysis Pathways : Identify byproducts (e.g., morpholine derivatives) using high-resolution mass spectrometry .
    • Key Findings :
  • Degradation accelerates in acidic conditions (pH <5) due to protonation of the morpholine nitrogen, increasing susceptibility to nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compile IC₅₀ values from independent studies and assess variability via ANOVA.
  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%) .
    • Critical Factors :
  • Contradictions may arise from impurities in commercial samples or differences in assay endpoints (e.g., cytotoxicity vs. enzyme inhibition) .

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